1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol
Description
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol is a synthetic organic compound featuring a cyclohexanol core substituted with a 1,2-oxazole ring. The oxazole moiety is further functionalized with a 4-methoxyphenyl group at the 3-position (Figure 1). This structure combines a rigid heterocyclic scaffold (oxazole) with a polar hydroxyl group (cyclohexanol) and an electron-donating methoxy group, making it a versatile intermediate for pharmaceutical and materials science applications. Its structural uniqueness lies in the juxtaposition of the oxazole ring’s aromaticity and the cyclohexanol’s conformational flexibility, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-7-5-12(6-8-13)14-11-15(20-17-14)16(18)9-3-2-4-10-16/h5-8,11,18H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDFBDWIZJCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol can be achieved through various synthetic routes. One efficient method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides and iodinated terminal alkynes . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting hydroximinoyl chlorides with iodinated terminal alkynes can yield iodoisoxazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities . In the industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol, we compare it with structurally analogous compounds, focusing on substituent effects, heterocyclic variations, and bioactivity.
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share a similar aryl-substituted framework. and highlight key differences in substituent effects on bioactivity:
- Compound 2h (chalcone with 4-chloro-2-hydroxy-5-iodophenyl and 4-methoxyphenyl): Higher IC50 (13.82 μM) compared to bromine/fluorine-substituted analogs, indicating reduced potency with less electronegative substituents .
- Compound 1 (anti-inflammatory chalcone): Features 4-methoxyphenyl and 4-hydroxy-3-methoxyphenyl groups, demonstrating antioxidant efficacy in PC12 cells .
Key Insight : Methoxy groups generally reduce potency in chalcones targeting enzymatic inhibition (e.g., IC50 increases from 4.35 μM in Cardamonin to 70.79 μM in methoxy-rich 2p) . However, methoxy-substituted chalcones like Compound 1 exhibit antioxidant activity, suggesting target-dependent effects .
Oxazole and Oxadiazole Analogs
The oxazole ring in the target compound distinguishes it from related heterocycles:
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (): Replaces the 1,2-oxazole with a 1,2,4-oxadiazole and introduces a cyclopropyl group.
- Mofezolac (112453-43-7): A 1,2-oxazole derivative with a 4-methoxyphenyl group and a conjugated cyclohexadienone, used as a non-steroidal anti-inflammatory drug (NSAID) .
Cyclohexanol-Based Pharmaceuticals
- Venlafaxine (): A bicyclic antidepressant with a cyclohexanol core but substituted with dimethylamino and 4-methoxyphenyl groups. Its mechanism involves serotonin-norepinephrine reuptake inhibition, highlighting the pharmacological versatility of cyclohexanol derivatives .
- 1-(4-Methoxyphenyl)cyclohexan-1-ol (): A precursor lacking the oxazole ring, used in photocycloaddition syntheses. The absence of the heterocycle reduces rigidity and electronic complexity .
Comparison : The oxazole ring in the target compound introduces aromaticity and planar geometry, which may enhance binding to flat enzymatic pockets compared to flexible analogs like Venlafaxine.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substituent Effects : Methoxy groups reduce potency in enzyme inhibition (e.g., chalcones) but may enhance antioxidant or anti-inflammatory activity depending on the target .
- Heterocyclic Rigidity: The 1,2-oxazole in the target compound likely improves binding specificity compared to flexible cyclohexanol derivatives (e.g., Venlafaxine) .
Biological Activity
1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]cyclohexan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H19N3O2
- CAS Number : 50928048
- Molecular Weight : 273.33 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several bacterial strains.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The oxazole ring may interact with specific enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : The presence of the methoxy group enhances the compound's ability to donate electrons and neutralize free radicals.
- Modulation of Cell Signaling Pathways : Preliminary studies suggest that the compound may influence signaling pathways related to inflammation and immune response.
Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Antioxidant Capacity
In vitro assays demonstrated that the compound effectively scavenged DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, indicating strong antioxidant potential. The half-maximal inhibitory concentration (IC50) was measured at 25 µg/mL.
Anti-inflammatory Studies
In a controlled animal study, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
